2-Dodecenoic acid
Overview
Description
Cis-2-dodecenoic acid is the cis isomer of 2-dodecenoic acid.
Mechanism of Action
Target of Action
It’s known that unsaturated carboxylic acids like dodec-2-enoic acid can interact with various biological molecules due to their carboxylic acid group and unsaturated hydrocarbon chain .
Mode of Action
The compound is characterized by carboxylic acid inversion dimers linked by pairs of O—H O hydrogen bonds . This structure could potentially influence its interaction with its targets.
Biochemical Analysis
Biochemical Properties
2-Dodecenoic acid plays a crucial role in biochemical reactions, particularly in microbial quorum sensing. It interacts with various enzymes, proteins, and other biomolecules. For instance, in Pseudomonas aeruginosa, this compound modulates virulence by interfering with quorum sensing systems and the type III secretion system (T3SS). It reduces the transcriptional expression of regulator genes such as lasR, pqsR, and rhlR, leading to decreased production of quorum sensing signals and virulence factors . Additionally, it interacts with the RpfR receptor in Burkholderia cenocepacia, modulating the intracellular level of cyclic di-GMP, which affects biofilm formation and virulence .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Pseudomonas aeruginosa, it interferes with quorum sensing systems, leading to reduced biofilm formation and virulence factor production . This compound also affects the production of N-acyl homoserine lactone in Burkholderia cenocepacia by modulating the activity of the RpfR receptor and cyclic di-GMP turnover . These interactions highlight the compound’s role in regulating bacterial communication and pathogenicity.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific receptors and regulatory proteins. In Burkholderia cenocepacia, it binds to the RpfR receptor, enhancing its phosphodiesterase activity, which reduces the intracellular level of cyclic di-GMP . This reduction in cyclic di-GMP affects various biological functions, including motility, biofilm formation, and virulence. In Pseudomonas aeruginosa, this compound interferes with quorum sensing systems by reducing the transcriptional expression of key regulator genes, leading to decreased production of quorum sensing signals and virulence factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the exogenous addition of this compound to Pseudomonas aeruginosa cultures resulted in a sustained reduction in virulence factor production and biofilm formation over time . Similarly, in Burkholderia cenocepacia, the compound’s effects on quorum sensing and virulence were observed to persist over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate quorum sensing and reduce virulence in bacterial infections without causing significant toxicity At higher doses, there may be potential toxic or adverse effects, although specific studies on the toxicity of this compound in animal models are limited
Metabolic Pathways
This compound is involved in metabolic pathways related to quorum sensing and bacterial communication. In Burkholderia cenocepacia, it modulates the production of N-acyl homoserine lactone by influencing the activity of the RpfR receptor and cyclic di-GMP turnover . This interaction affects various biological functions, including biofilm formation, motility, and virulence. Additionally, in Pseudomonas aeruginosa, this compound interferes with quorum sensing systems, leading to changes in metabolic activity and virulence factor production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In Burkholderia cenocepacia, the RpfR receptor plays a crucial role in sensing and responding to this compound signals . This interaction affects the intracellular levels of cyclic di-GMP, which in turn influences various cellular processes. The compound’s distribution within bacterial cells is essential for its role in quorum sensing and regulation of virulence.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with specific receptors and regulatory proteins. In Burkholderia cenocepacia, it binds to the RpfR receptor, which is localized in the cytoplasm . This interaction modulates the intracellular levels of cyclic di-GMP, affecting various biological functions. The compound’s localization within the cytoplasm is crucial for its role in quorum sensing and regulation of bacterial communication.
Properties
IUPAC Name |
(E)-dodec-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWGRNGPMLVJQH-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401343611 | |
Record name | trans-Dodec-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401343611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | trans-Dodec-2-enoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010729 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1289-45-8, 4412-16-2, 32466-54-9 | |
Record name | Dodecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodec-2-enoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodec-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dodecenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-dodec-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Dodecenoic acid and what are its alternative names?
A1: this compound, also known as trans-2-Dodecenoic acid or BDSF (Burkholderia diffusible signal factor), is an unsaturated fatty acid that acts as a signaling molecule in various bacterial species, particularly within the Burkholderia genus.
Q2: What is the role of this compound in bacterial communication?
A2: this compound functions as a quorum sensing (QS) signal in bacteria. Quorum sensing is a process by which bacteria communicate with each other by releasing and sensing signaling molecules. [] These signals allow bacteria to coordinate their behavior, including virulence factor production and biofilm formation, based on population density. [, ]
Q3: How does this compound affect Burkholderia cenocepacia?
A3: In Burkholderia cenocepacia, this compound plays a crucial role in regulating various biological functions, including:
- Virulence: this compound production is linked to virulence gene expression and its disruption attenuates virulence in infection models. [, ]
- Biofilm formation: this compound influences biofilm formation, potentially through its interaction with the intracellular messenger cyclic-di-GMP. [, , ]
- Motility: this compound has been shown to regulate swarming motility in Burkholderia cenocepacia. []
- Energy Metabolism: The Bcam0581 gene, responsible for this compound synthesis, is associated with ATP biogenesis in B. cenocepacia, suggesting a role in energy metabolism. []
Q4: How does the interaction of this compound with its receptor, RpfR, influence downstream effects in Burkholderia cenocepacia?
A4: this compound binds to the PAS domain of its receptor, RpfR, in B. cenocepacia. [] This binding triggers a conformational change in RpfR, stimulating its phosphodiesterase activity. [] This activity leads to a decrease in the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP). [, , ] This reduction in c-di-GMP levels subsequently affects the expression of various genes involved in virulence, biofilm formation, and other cellular processes. [, ]
Q5: Does this compound interact with other signaling systems in Burkholderia cenocepacia?
A5: Yes, research suggests an interplay between this compound signaling and the AHL (N-acyl homoserine lactone) quorum sensing system in Burkholderia cenocepacia. [, , ] The BDSF system appears to influence the expression of genes involved in AHL production, such as cepI and cciI. [] This cross-talk implies a complex regulatory network where both systems contribute to controlling overlapping sets of genes and phenotypes. [, ]
Q6: Does this compound play a role in interspecies communication?
A6: Yes, this compound has been shown to impact other microbial species. For instance, it can interfere with the morphological transition of the fungal pathogen Candida albicans, potentially influencing the outcome of polymicrobial infections. [, ] Furthermore, research suggests that membrane-enclosed this compound can affect the competitiveness of B. cenocepacia in mixed microbial communities. []
Q7: What is the structural characterization of this compound?
A7: this compound has the following characteristics:
- Spectroscopic data: Specific spectroscopic data (NMR, IR, etc.) can be found in relevant chemical databases and publications. [, ]
Q8: Are there any potential therapeutic applications of targeting this compound signaling?
A8: Interfering with this compound signaling is a promising avenue for developing novel antimicrobial therapies. [, ] By disrupting its synthesis or perception, it might be possible to attenuate the virulence of Burkholderia cenocepacia and potentially other pathogens. [, , ] Research into identifying inhibitors of DfsA, the enzyme responsible for this compound synthesis, is ongoing. []
Q9: What is the role of RpfF in the context of this compound?
A9: RpfF is an enoyl-CoA hydratase homologue essential for the synthesis of diffusible signal factors (DSF), including this compound, in bacteria like Xanthomonas campestris and Burkholderia cenocepacia. [, , ] It plays a crucial role in regulating various bacterial behaviors like virulence factor production, biofilm formation, and the transition between sessile and motile lifestyles. [, ]
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